

# MORF-057 vs. Carotegrast Methyl for Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MORF-057 and carotegrast methyl, two oral small molecule inhibitors under investigation for the treatment of ulcerative colitis. Both drugs target lymphocyte trafficking to the gut, a key process in the inflammatory cascade of this disease. This document outlines their mechanisms of action, presents available preclinical and clinical data, and details the experimental protocols from key studies.

# Mechanism of Action: Targeting Lymphocyte Migration

Inflammatory bowel disease (IBD), including ulcerative colitis, is characterized by the chronic infiltration of lymphocytes into the intestinal mucosa, leading to inflammation and tissue damage. Both MORF-057 and carotegrast methyl aim to mitigate this by inhibiting integrins, a class of cell adhesion molecules crucial for lymphocyte trafficking.

MORF-057 is a selective inhibitor of  $\alpha 4\beta 7$  integrin.[1][2] This integrin is expressed on the surface of a subset of lymphocytes and interacts with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on the endothelial cells of blood vessels in the gut.[3][4] By blocking this interaction, MORF-057 is designed to specifically prevent the migration of these inflammatory cells into the intestinal tissue.[3][4]



Carotegrast methyl is an  $\alpha4$ -integrin antagonist, which means it inhibits both  $\alpha4\beta1$  and  $\alpha4\beta7$  integrins.[5][6] While the inhibition of  $\alpha4\beta7$  targets gut-specific lymphocyte trafficking by blocking the interaction with MAdCAM-1, the inhibition of  $\alpha4\beta1$  can interfere with the interaction between  $\alpha4\beta1$  on lymphocytes and vascular cell adhesion molecule-1 (VCAM-1) found on endothelial cells in various tissues, including the central nervous system.[5][7]

### **Signaling Pathway**



Click to download full resolution via product page

Caption: Signaling pathway of MORF-057 and carotegrast methyl.



### **Preclinical Data**

| Parameter              | MORF-057                                                                                                                    | Carotegrast Methyl                                                              |  |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|--|
| Target                 | Selective α4β7 integrin                                                                                                     | α4β1 and α4β7 integrin                                                          |  |
| Selectivity            | >41,600-fold selectivity for $\alpha 4\beta 7$ over $\alpha 4\beta 1[4]$                                                    | Acts on both $\alpha 4\beta 1$ and $\alpha 4\beta 7[5]$                         |  |
| In Vitro Activity      | Potent inhibition of α4β7-<br>mediated lymphocyte<br>adhesion[8]                                                            | Blocks interaction of $\alpha 4\beta 1/\alpha 4\beta 7$ with VCAM-1/MAdCAM-1[7] |  |
| In Vivo Models         | Mouse and non-human primate models[7]                                                                                       | Information not readily available                                               |  |
| Pharmacodynamic Effect | Increased circulating gut-<br>trafficking lymphocytes in mice<br>and β7high CD4+ T memory<br>cells in non-human primates[7] | Increase in peripheral lymphocyte count[9]                                      |  |

# Clinical Trial Data MORF-057 (EMERALD-1 and EMERALD-2 Trials)



| Trial     | Phase | N             | Population                            | Key Endpoints<br>& Results                                                                                                                                                      |
|-----------|-------|---------------|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| EMERALD-1 | 2a    | 35            | Adults with moderate to severe UC[10] | Primary: Change in Robarts Histopathology Index (RHI) score at week 12: -6.4 (p=0.0019)[10]. Secondary: Endoscopic improvement: 25.7%[2][11]. Clinical response: 45.7% [2][11]. |
| EMERALD-2 | 2b    | 282 (planned) | Adults with moderate to severe UC[12] | Primary: Clinical remission rate (Modified Mayo Clinic Score) at 12 weeks. (Results expected H1 2025)[13]                                                                       |

# Carotegrast Methyl (Phase 3 Trial - AJM300/CT3)



| Trial      | Phase | N   | Population                                                                                  | Key Endpoints<br>& Results                                                                                                                                                                    |
|------------|-------|-----|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AJM300/CT3 | 3     | 203 | Japanese patients with moderately active UC with inadequate response to mesalazine[14] [15] | Primary: Clinical response at week 8: 45% (carotegrast methyl) vs. 21% (placebo) (p=0.00028)[14] [15]. Secondary: Endoscopic remission rate showed statistically significant improvement[16]. |

# Experimental Protocols MORF-057: EMERALD-1 Phase 2a Trial

- Study Design: An open-label, single-arm, multicenter study.[1]
- Patient Population: Adults with moderately to severely active ulcerative colitis.[1]
- Intervention: MORF-057 100 mg administered orally twice daily for a 12-week induction period, followed by a 40-week maintenance period.[10]
- Primary Endpoint: Change from baseline in the Robarts Histopathology Index (RHI) score at week 12.[10]
- Secondary Endpoints: Change in the modified Mayo Clinic Score (mMCS), safety, pharmacokinetic parameters, and pharmacodynamic measures including α4β7 receptor occupancy and lymphocyte subset trafficking.[10]
- Assessments: Efficacy was evaluated at week 12. Safety and tolerability were monitored throughout the study.[1]



#### Carotegrast Methyl: Phase 3 Trial (AJM300/CT3)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2][17][18]
- Patient Population: Patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10, endoscopic subscore of ≥2, and rectal bleeding subscore of ≥1) who had an inadequate response or intolerance to mesalazine.[2][17][18]
- Intervention: Patients were randomized to receive either carotegrast methyl (960 mg) or placebo, administered orally three times daily for 8 weeks.[17][18]
- Primary Endpoint: The proportion of patients with a clinical response at week 8, defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding score of ≥1 or a rectal bleeding subscore of ≤1, and an endoscopic subscore of ≤1.[18]
- Secondary Endpoints: Included endoscopic remission.[16]
- Assessments: The primary endpoint was assessed at week 8. Patients, investigators, and sponsor were masked to treatment assignments.[2]

## **Experimental Workflow**



Click to download full resolution via product page

Caption: General clinical trial workflow.

#### **Safety and Tolerability**

MORF-057: In the EMERALD-1 trial, MORF-057 was reported to be well-tolerated with no safety signals observed. The most common treatment-emergent adverse events were exacerbation of ulcerative colitis and anemia.[10]



Carotegrast Methyl: In the Phase 3 trial, carotegrast methyl was well-tolerated.[11] The incidence of adverse events was similar between the treatment and placebo groups.[14][15] The most common adverse events were nasopharyngitis, headache, and nausea.[16]

#### **Summary and Future Directions**

MORF-057 and carotegrast methyl represent promising oral therapeutic options for patients with ulcerative colitis. MORF-057's high selectivity for  $\alpha4\beta7$  integrin may offer a more targeted approach to inhibiting gut-specific inflammation. Carotegrast methyl, with its dual  $\alpha4\beta1/\alpha4\beta7$  inhibition, has demonstrated efficacy in a Phase 3 trial.

Further research, including direct comparative studies, will be necessary to fully elucidate the relative efficacy and safety profiles of these two agents. The results of the ongoing EMERALD-2 trial for MORF-057 are eagerly awaited and will provide more robust data on its potential as a treatment for ulcerative colitis. The differing selectivity profiles may also translate to different safety considerations, particularly concerning the potential for systemic immunosuppression with dual  $\alpha 4\beta 1/\alpha 4\beta 7$  inhibition. Continued investigation into the long-term safety and efficacy of both molecules is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Morphic Reports New Data from Positive Phase 1 Study of MORF-057, Oral Integrin Inhibitor Candidate for IBD - BioSpace [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. eapharma.co.jp [eapharma.co.jp]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

#### Validation & Comparative





- 8. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 9. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 12. A Study to Evaluate MORF-057 in Adults With Moderately to Severely Active UC [ctv.veeva.com]
- 13. Morphic Therapeutic doses first subject in ulcerative colitis therapy trial [clinicaltrialsarena.com]
- 14. academic.oup.com [academic.oup.com]
- 15. kissei.co.jp [kissei.co.jp]
- 16. Understanding the molecular mechanisms of anti-trafficking therapies and their clinical relevance in inflammatory bowel disease PMC [pmc.ncbi.nlm.nih.gov]
- 17. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients...: Falk Foundation [falkfoundation.org]
- 18. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MORF-057 vs. Carotegrast Methyl for Colitis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612757#morf-057-as-an-alternative-to-carotegrast-methyl-for-colitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com